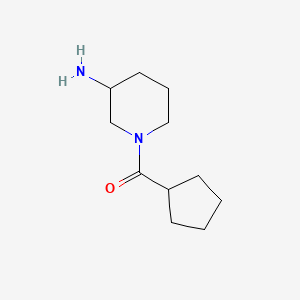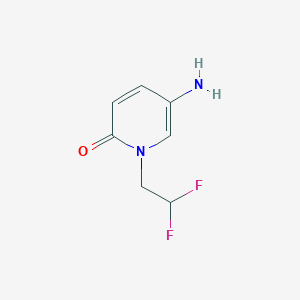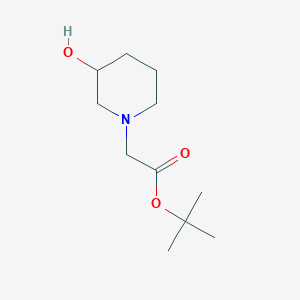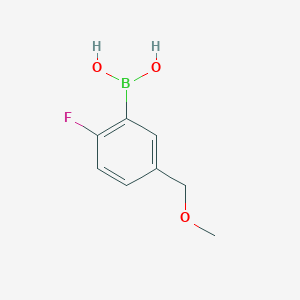
Ácido (2-Fluoro-5-(metoximetil)fenil)borónico
Descripción general
Descripción
(2-Fluoro-5-(methoxymethyl)phenyl)boronic acid is a chemical compound with the molecular formula C7H8BFO3 . It has a molecular weight of 169.95 g/mol . This compound is solid in physical form and is white to yellow in color .
Synthesis Analysis
The synthesis of (2-Fluoro-5-(methoxymethyl)phenyl)boronic acid can involve various methods. One such method is the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in the field of organic chemistry for the formation of carbon-carbon bonds . The reaction involves the use of organoboron reagents, which are relatively stable, easy to prepare, and environmentally benign .Molecular Structure Analysis
The molecular structure of (2-Fluoro-5-(methoxymethyl)phenyl)boronic acid consists of a phenyl ring with a fluoro group at the 2nd position and a methoxymethyl group at the 5th position . The boronic acid group is attached to the phenyl ring .Chemical Reactions Analysis
(2-Fluoro-5-(methoxymethyl)phenyl)boronic acid can participate in various chemical reactions. For instance, it can be involved in Friedel-Crafts alkylation of hydronaphthalenes, Suzuki-Miyaura cross-coupling reactions, and the synthesis of 9,10-diarylanthracenes for use as molecular switches . It can also undergo cross-coupling with carbazolyl or aryl halides .Physical And Chemical Properties Analysis
(2-Fluoro-5-(methoxymethyl)phenyl)boronic acid has a melting point range of 195°C to 196°C . It is solid in physical form and is white to yellow in color .Aplicaciones Científicas De Investigación
Alquilación de Friedel-Crafts
Ácido (2-Fluoro-5-(metoximetil)fenil)borónico: se utiliza como reactivo en reacciones de alquilación de Friedel-Crafts. Esta reacción clásica implica la alquilación de anillos aromáticos con grupos alquilo en presencia de un catalizador ácido de Lewis fuerte. El derivado de ácido borónico puede introducir un grupo fluorometoximetilfenilo en los compuestos aromáticos, lo que puede ser una modificación valiosa en la síntesis de moléculas orgánicas complejas .
Acoplamiento cruzado de Suzuki-Miyaura
Este compuesto también participa en reacciones de acoplamiento cruzado de Suzuki-Miyaura. Esta poderosa reacción química forma enlaces carbono-carbono y se utiliza ampliamente en el campo de la química orgánica para crear compuestos biarílicos. La presencia del átomo de flúor puede influir en las propiedades electrónicas del producto biarílico, lo cual es importante en el desarrollo de productos farmacéuticos y materiales avanzados .
Conmutadores moleculares
Otra aplicación es la síntesis de 9,10-diarilantracenos, que se utilizan como conmutadores moleculares. Estos conmutadores pueden cambiar su configuración estructural en respuesta a estímulos externos, como la luz o el calor. El ácido borónico fluorado desempeña un papel en la introducción de sustituyentes específicos que pueden afectar el comportamiento de conmutación de estas moléculas .
Acoplamiento cruzado con haluros de carbazol o arilo
Las reacciones de acoplamiento cruzado con haluros de carbazol o arilo se ven facilitadas por el ácido (2-Fluoro-5-(metoximetil)fenil)borónico. Este tipo de reacción es crucial para crear compuestos con estructuras aromáticas complejas, que son comunes en muchos fármacos y materiales electrónicos .
Terapia de captura de neutrones
Los ácidos borónicos y sus derivados se consideran para el diseño de nuevos fármacos y dispositivos de administración de fármacos, en particular como portadores de boro adecuados para la terapia de captura de neutrones. Esta terapia es un tipo de tratamiento contra el cáncer que se dirige a los tumores a nivel celular utilizando átomos de boro para capturar neutrones .
Receptores de aniones para electrolitos poliméricos
Los ésteres de catecol fenilborónicos, derivados de ácidos borónicos, se han estudiado como receptores de aniones prometedores para electrolitos poliméricos. Estos electrolitos son componentes esenciales en varios dispositivos electroquímicos, incluidas las baterías y las pilas de combustible. La estructura específica del ácido (2-Fluoro-5-(metoximetil)fenil)borónico podría contribuir a la unión y el reconocimiento de aniones en estos sistemas .
Síntesis de diarilmercuriales homolépticos
El compuesto es un reactivo para la preparación de diarilmercuriales homolépticos mediante monoarilación de dibromoarenos. Estos compuestos organomercurio tienen aplicaciones en catálisis y síntesis orgánica, donde pueden actuar como reactivos o intermediarios .
Arilación catalizada por rodio
Por último, el ácido (2-Fluoro-5-(metoximetil)fenil)borónico se utiliza en la síntesis diastereoselectiva de alcoholes alílicos trisustituidos mediante arilación catalizada por rodio. Este método es significativo para crear alcoholes estereodefinidos, que son valiosos en la síntesis de diversas moléculas bioactivas .
Safety and Hazards
Handling (2-Fluoro-5-(methoxymethyl)phenyl)boronic acid requires caution as it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .
Direcciones Futuras
The future directions of (2-Fluoro-5-(methoxymethyl)phenyl)boronic acid could involve its use in various chemical reactions, such as Friedel-Crafts alkylation of hydronaphthalenes, Suzuki-Miyaura cross-coupling reactions, and the synthesis of 9,10-diarylanthracenes for use as molecular switches . It can also be used in cross-coupling with carbazolyl or aryl halides .
Mecanismo De Acción
Target of Action
The primary target of (2-Fluoro-5-(methoxymethyl)phenyl)boronic acid is the palladium (0) catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process that allows for the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .
Mode of Action
(2-Fluoro-5-(methoxymethyl)phenyl)boronic acid interacts with its target through a process known as transmetalation . In this process, the boronic acid transfers the (2-Fluoro-5-(methoxymethyl)phenyl) group to the palladium catalyst . This is followed by the oxidative addition of an organic halide to the palladium, forming a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction involving (2-Fluoro-5-(methoxymethyl)phenyl)boronic acid affects the biochemical pathway of carbon-carbon bond formation . This reaction is widely applied in organic synthesis, allowing for the construction of complex organic compounds from simpler precursors .
Pharmacokinetics
As a boronic acid, it is expected to have good stability and reactivity, making it suitable for use in various chemical reactions .
Result of Action
The result of the action of (2-Fluoro-5-(methoxymethyl)phenyl)boronic acid in the Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This allows for the synthesis of complex organic compounds, including biologically active molecules and materials for organic electronics .
Action Environment
The action of (2-Fluoro-5-(methoxymethyl)phenyl)boronic acid is influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is typically performed under mild conditions and is tolerant of a wide range of functional groups . Additionally, the stability and reactivity of the boronic acid can be influenced by factors such as temperature and pH .
Propiedades
IUPAC Name |
[2-fluoro-5-(methoxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO3/c1-13-5-6-2-3-8(10)7(4-6)9(11)12/h2-4,11-12H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPACPLLHKMQDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)COC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801222419 | |
| Record name | Boronic acid, B-[2-fluoro-5-(methoxymethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801222419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1333407-14-9 | |
| Record name | Boronic acid, B-[2-fluoro-5-(methoxymethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1333407-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2-fluoro-5-(methoxymethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801222419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






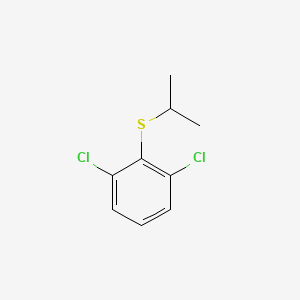


![tert-butyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B1443359.png)
![[2-(Furan-2-yl)-1,3-thiazol-4-yl]methanamine](/img/structure/B1443365.png)
